molecular formula C17H24N4O3 B10914720 N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10914720
M. Wt: 332.4 g/mol
InChI Key: YAXSISGBWNFFPR-UHFFFAOYSA-N
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Description

N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-adamantyl nitrate with ethyl carbamate in the presence of sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrogen-containing nucleophile to form the desired amide. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N5-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-Adamantylmethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide stands out due to its unique combination of the adamantyl group with a nitro-substituted pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C17H24N4O3/c1-2-20-15(14(9-19-20)21(23)24)16(22)18-10-17-6-11-3-12(7-17)5-13(4-11)8-17/h9,11-13H,2-8,10H2,1H3,(H,18,22)

InChI Key

YAXSISGBWNFFPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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